CID 12501547
Description
CID 12501547 is a compound cataloged in PubChem, a widely recognized repository for chemical information.
In , this compound is contextualized within a study comparing substrates and inhibitors of enzymatic activity.
Properties
IUPAC Name |
N-[[3,5-bis[[(2,3-dimethoxybenzoyl)amino]methyl]phenyl]methyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O9/c1-43-28-13-7-10-25(31(28)46-4)34(40)37-19-22-16-23(20-38-35(41)26-11-8-14-29(44-2)32(26)47-5)18-24(17-22)21-39-36(42)27-12-9-15-30(45-3)33(27)48-6/h7-18H,19-21H2,1-6H3,(H,37,40)(H,38,41)(H,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAPXMGCZCXWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=CC(=CC(=C2)CNC(=O)C3=C(C(=CC=C3)OC)OC)CNC(=O)C4=C(C(=CC=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=CC(=CC(=C2)CNC(=O)C3=C(C(=CC=C3)OC)OC)CNC(=O)C4=C(C(=CC=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Table 1 compares CID 12501547 with compounds from , emphasizing structural and functional similarities.
*Inferred from chromatographic behavior and fragmentation patterns in GC-MS .
†Suggested by mass spectral peaks indicative of oxygen-containing groups.
Key Observations:
- However, this compound’s GC-MS profile () diverges from sulfated steroids, which typically exhibit lower volatility.
- Inhibitor Potential: Unlike Ginkgolic Acid (CID 5469634) and Irbesartan (CID 3749), which have well-documented inhibitory roles, this compound’s bioactivity remains speculative. Its structural distinction from Betulin (CID 72326), a triterpenoid, suggests a unique mechanism of action .
Analytical and Functional Differentiation
Chromatographic and Spectroscopic Distinctions
- GC-MS Profile : this compound’s total ion chromatogram (Figure 1(C)) shows a distinct retention time compared to sulfated steroids like DHEAS, which are less volatile and require derivatization for GC-MS analysis .
- Mass Spectral Fragmentation: Source-induced collision-induced dissociation (CID) in LC-ESI-MS () can differentiate isomers.
Research Implications and Limitations
- Structural Elucidation : Advanced techniques like NMR or X-ray crystallography are needed to resolve this compound’s exact structure, as GC-MS and LC-ESI-MS provide only partial insights .
- Data Gaps : PubChem entries for this compound lack detailed pharmacokinetic or toxicity data, limiting its translational applicability.
Q & A
Q. How should researchers address uncertainties in experimental measurements?
- Methodological Answer :
Error propagation : Calculate uncertainties using tools like Monte Carlo simulations .
Instrument calibration : Perform pre- and post-experiment checks with reference standards .
Transparency : Report confidence intervals and p-values in results, avoiding overinterpretation of marginal significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
